N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine: is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfonyl group attached to a phenyl ring, which is further connected to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylamine and glycine.
Reaction with Methylsulfonyl Chloride: The 2-methoxy-5-methylphenylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)amine.
Coupling with Glycine: The intermediate is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Solvent Selection: Using solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed:
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycine
- N-(2-Methylphenyl)-N-(methylsulfonyl)glycine
- N-(2-Methoxy-5-methylphenyl)-N-(ethylsulfonyl)glycine
Comparison: N-(2-Methoxy-5-methylphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-4-5-10(17-2)9(6-8)12(7-11(13)14)18(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRVOGGLRJKCGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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